N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
N-(2-(5-(3-Fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 3-fluorobenzyl group at position 5 and an ethylacetamide side chain at position 1. This scaffold is structurally analogous to kinase inhibitors and nucleotide analogs, where the pyrazolopyrimidine moiety often serves as a bioisostere for purine bases, enabling interactions with enzymatic ATP-binding pockets . The 3-fluorobenzyl group enhances lipophilicity and metabolic stability, while the acetamide side chain may improve solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2/c1-11(23)18-5-6-22-15-14(8-20-22)16(24)21(10-19-15)9-12-3-2-4-13(17)7-12/h2-4,7-8,10H,5-6,9H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFUUDYPEAXXBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the fluorobenzyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the pyrazolo[3,4-d]pyrimidine intermediate.
Attachment of the acetamide moiety: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzyl or pyrazolo[3,4-d]pyrimidine rings, using reagents such as alkyl halides or aryl halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its ability to inhibit specific enzymes and receptors makes it a candidate for drug development.
Biological Studies: Researchers study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential biological effects.
Chemical Biology: The compound is used as a tool to probe biological pathways and molecular targets, aiding in the elucidation of complex biochemical processes.
Industrial Applications: Its derivatives may be used in the synthesis of advanced materials and as intermediates in the production of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and modulating downstream signaling pathways. This inhibition can lead to the suppression of cellular processes that contribute to disease progression, such as cell proliferation and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related pyrazolo[3,4-d]pyrimidine derivatives, focusing on molecular features, physicochemical properties, and functional implications.
Table 1: Structural and Physicochemical Comparison
Key Findings
Structural Differences :
- The target compound lacks the chromen-4-one moiety present in Examples 83 and the related compound from , resulting in a significantly lower molecular weight (~354 vs. ~570 g/mol). This reduction may improve bioavailability and tissue penetration.
- The 3-fluorobenzyl group in the target is retained in all analogs, suggesting its critical role in binding interactions. However, analogs in incorporate additional fluorophenyl or isopropoxyphenyl groups, which could enhance target affinity at the expense of solubility.
Physicochemical Properties: The melting points of chromen-4-one-containing analogs (302–304°C) are notably higher than typical values for pyrazolopyrimidines, likely due to increased molecular rigidity and π-stacking interactions . The ethylacetamide side chain in the target compound balances hydrophilicity, whereas bulkier substituents in analogs (e.g., chromen-4-one) may reduce solubility but improve binding kinetics.
Functional Implications: Fluorine substitution is a common strategy across all compounds to enhance metabolic stability and membrane permeability .
Biological Activity
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 329.33 g/mol. The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆FN₅O₂ |
| Molecular Weight | 329.33 g/mol |
| CAS Number | 921989-91-5 |
This compound is believed to act primarily as a kinase inhibitor , particularly targeting cyclin-dependent kinases (CDKs). These kinases play crucial roles in cell cycle regulation and cellular proliferation. By inhibiting CDKs, this compound may effectively reduce the proliferation of cancer cells and other cell types involved in various diseases.
Biological Activity Overview
- Anticancer Properties : Preliminary studies suggest that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity by inhibiting CDK activity. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro and in vivo, indicating a possible role in treating inflammatory diseases.
- Neuroprotective Potential : There is emerging evidence that pyrazolo[3,4-d]pyrimidines may offer neuroprotective effects, potentially beneficial for neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study investigated the efficacy of this compound on various cancer cell lines. The results indicated that the compound exhibited IC50 values in the micromolar range against breast cancer cells, demonstrating its potential as a therapeutic agent.
Case Study 2: Inhibition of Cyclin-dependent Kinases
Research highlighted the selective inhibition of CDK2 and CDK6 by this compound. The study reported that treatment with this compound led to significant reductions in cell viability and induced apoptosis in treated cells.
Safety and Toxicity Profile
Currently, detailed safety profiles for this compound remain limited. However, related compounds have been noted for their favorable safety profiles in preclinical studies. Further research is needed to establish comprehensive toxicity data for this specific compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
